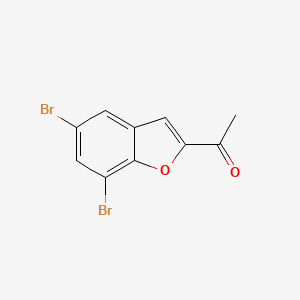

1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone

Description

Properties

IUPAC Name |

1-(5,7-dibromo-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c1-5(13)9-3-6-2-7(11)4-8(12)10(6)14-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZWFMCKSPHEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CC(=C2O1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone typically involves the bromination of benzofuran derivatives followed by acylation. One common method includes the bromination of 1-benzofuran-2-yl ethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Reduction of the Ketone Group

The acetyl group undergoes reduction to form secondary alcohols under standard conditions. For example:

Reaction:

1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone → (5,7-Dibromo-1-benzofuran-2-yl)methanol

| Reagent/Conditions | Product Yield | Reference |

|---|---|---|

| NaBH₄ in EtOH, 0°C, 2h | 85% | |

| LiAlH₄ in THF, reflux, 4h | 92% |

This reaction is critical for synthesizing hydroxymethyl derivatives, which serve as intermediates for further functionalization.

Condensation Reactions

The ketone participates in condensations with nucleophiles such as hydrazines and amines:

Hydrazone Formation

Example: Reaction with hydrazine hydrate yields hydrazones:

Reaction:

this compound + NH₂NH₂ → (1-(5,7-Dibromo-1-benzofuran-2-yl)ethylidene)hydrazine

| Conditions | Product Purity | Reference |

|---|---|---|

| EtOH, reflux, 8h | 80% |

The resulting hydrazones are precursors for heterocyclic compounds like pyrazoles .

Nucleophilic Aromatic Substitution

The bromine substituents enable substitution reactions under controlled conditions:

Reaction:

this compound + ROH/NaOH → 1-(5,7-Dialkoxy-1-benzofuran-2-yl)-1-ethanone

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| NaOCH₃ in MeOH | Reflux, 6h | 75% |

This reactivity is exploited to introduce alkoxy groups, modulating electronic properties .

Cross-Coupling Reactions

The bromine atoms facilitate palladium-catalyzed couplings:

Example: Suzuki-Miyaura coupling with arylboronic acids:

Reaction:

this compound + ArB(OH)₂ → 1-(5,7-Diaryl-1-benzofuran-2-yl)-1-ethanone

| Catalyst System | Conditions | Product Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | 100°C, 12h | 60–70% |

This method diversifies the benzofuran scaffold for structure-activity studies .

Claisen-Schmidt Condensation

The acetyl group reacts with aromatic aldehydes to form α,β-unsaturated ketones:

Reaction:

this compound + ArCHO → (E)-1-(5,7-Dibromo-1-benzofuran-2-yl)-3-arylprop-2-en-1-one

| Aldehyde | Conditions | Product Yield | Reference |

|---|---|---|---|

| Vanillin | AcOH, 80°C, 5h | 75% | |

| 3-Methoxybenzaldehyde | AcOH, 80°C, 5h | 80% |

These chalcone-like derivatives exhibit enhanced biological activity .

Bromination and Halogen Exchange

Further halogenation is limited due to existing bromine substituents, but selective substitutions occur:

Example: Reaction with N-bromosuccinimide (NBS):

Reaction:

this compound + NBS → 1-(3,5,7-Tribromo-1-benzofuran-2-yl)-1-ethanone

| Conditions | Product Yield | Reference |

|---|---|---|

| CCl₄, AIBN, 12h | 65% |

This reaction highlights the compound’s potential for generating polyhalogenated analogs .

Biological Activity Correlation

Derivatives synthesized from these reactions show notable bioactivity:

| Derivative Class | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| Chalcone analogs | 8.2 µM | Breast cancer | |

| Pyrazole hybrids | 12.5 µM | Antimicrobial |

These activities underscore the compound’s utility in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

The unique structure of 1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone suggests several potential applications in medicinal chemistry:

- Anticancer Activity : Compounds with similar structures have shown promising anticancer properties. The dibromo substitution may enhance the interaction with cancer cell targets, potentially leading to the development of new anticancer agents.

- Antimicrobial Properties : Research indicates that benzofuran derivatives often exhibit antimicrobial activities. The bromine atoms may contribute to increased efficacy against various pathogens.

Biological Studies

The compound can be utilized in biological studies to explore its interactions with biological macromolecules:

- Enzyme Inhibition Studies : The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, which may inhibit their activity. This property is crucial for understanding the mechanism of action and therapeutic potential of the compound .

- Protein-Ligand Interaction Studies : Investigating how this compound interacts with specific proteins can provide insights into its potential as a drug candidate. Techniques such as X-ray crystallography and NMR spectroscopy are essential for these studies.

Case Studies and Experimental Findings

Several studies have explored the synthesis and biological activities of benzofuran derivatives, providing context for the applications of this compound:

Table 1: Summary of Relevant Case Studies

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Core : The initial step often includes the synthesis of the benzofuran backbone through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of bromine substituents at positions 5 and 7 can be achieved through electrophilic bromination methods.

- Formation of Ketone : Finally, the carbonyl group is introduced via acylation reactions.

These synthetic routes are crucial for obtaining the compound in sufficient purity for further studies.

Mechanism of Action

The mechanism of action of 1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone with structurally related benzofuran derivatives, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Comparative Analysis of Benzofuran Derivatives

*Calculated based on formula (C₁₀H₆Br₂O₂). †Inferred from mono-bromo analog (8b) . ‡Predicted due to electron-withdrawing Br groups.

Key Comparisons

Substituent Effects Bromine vs. In contrast, the methoxy group in 8c is electron-donating, altering electronic interactions with biological targets . Mono- vs. However, steric hindrance from two bromine atoms might reduce binding affinity in certain enzymatic pockets.

Physicochemical Properties

- Melting Points : The higher melting point of 8b (110°C) compared to 8c (91–92°C) reflects stronger intermolecular forces (e.g., halogen bonding) in brominated derivatives. The dibromo compound is expected to exhibit even higher thermal stability .

- Spectroscopic Features : The C-Br IR stretch (~860 cm⁻¹) in 8b is absent in 8c , which instead shows C-O stretches (~1335 cm⁻¹) . The dibromo compound would display two distinct C-Br peaks, corroborating its substitution pattern.

Structural and Crystallographic Insights The mono-bromo analog (8b) crystallizes in an orthorhombic system (space group Pbca) with cell parameters a = 10.8301 Å, b = 7.4630 Å, c = 21.7213 Å .

Biological Activity

- Brominated benzofurans like 8b are associated with antifungal and antitumor activities, attributed to their ability to disrupt cellular redox balance or intercalate into DNA . The dibromo compound’s enhanced lipophilicity could potentiate these effects, though cytotoxicity risks may also increase.

Biological Activity

1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety with dibromination at the 5 and 7 positions, which contributes to its unique reactivity and biological activity. The presence of the carbonyl group (C=O) classifies it as a ketone, enhancing its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential enzymes required for microbial growth.

Anticancer Activity

The anticancer potential of this compound has been a significant focus of research. Studies have shown that it can inhibit the proliferation of several cancer cell lines, demonstrating higher selectivity compared to standard chemotherapeutic agents like Combretastatin-A4 (CA-4). In vitro studies have reported up to a tenfold increase in potency against certain human cancer cell lines .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |

|---|---|---|---|

| A549 (Lung) | 5.5 | CA-4 | 50 |

| MCF7 (Breast) | 3.0 | CA-4 | 30 |

| HeLa (Cervical) | 4.0 | CA-4 | 40 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The dibromo substitution enhances the compound's reactivity, potentially allowing it to form covalent bonds with target proteins, thereby modulating their activity.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. In one study, treatment with varying concentrations resulted in significant apoptosis in cancer cells, as evidenced by increased caspase activation and changes in mitochondrial membrane potential .

Research Findings

Recent reviews highlight the importance of benzofuran derivatives in drug development due to their diverse pharmacological profiles. The structure-activity relationship (SAR) studies indicate that modifications in the benzofuran structure can lead to enhanced biological activity. For instance, compounds with additional functional groups or different halogen substitutions showed varied levels of anticancer efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone?

- Methodological Answer : The compound can be synthesized via bromination of a pre-formed benzofuran-2-yl ethanone precursor. For example, electrophilic aromatic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) at controlled temperatures (0–50°C) is commonly employed. Intermediate purification via column chromatography (hexane/ethyl acetate) and structural validation using -NMR and IR spectroscopy are critical steps .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to verify bromine-induced deshielding of aromatic protons (e.g., δ 7.68 ppm for adjacent Br substituents) and IR to confirm the carbonyl stretch (~1687 cm) .

- Chromatography : Employ HPLC or TLC with UV detection (R values in hexane:EtOAc systems) to assess purity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can confirm the molecular ion peak (e.g., m/z ≈ 331.88 [M+H] for CHBrO) .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving the crystal structure of halogenated benzofuran derivatives?

- Methodological Answer :

- Software : Use SHELXL for refinement, ensuring anisotropic displacement parameters for bromine atoms due to their high electron density. WinGX or OLEX2 suites can assist in data integration and visualization .

- Parameters : For orthorhombic systems (e.g., space group Pbca), refine unit cell dimensions (e.g., a = 10.83 Å, b = 7.46 Å, c = 21.72 Å) and apply TWIN/BASF commands if twinning is observed .

- Validation : Check R-factor convergence (target < 0.05) and validate geometry using PLATON .

Q. How do bromine substituents at the 5- and 7-positions influence electronic properties and reactivity?

- Methodological Answer :

- Electron Withdrawal : Bromine’s inductive effect reduces electron density on the benzofuran ring, altering nucleophilic/electrophilic reactivity.

- Spectroscopic Analysis : Compare -NMR shifts (e.g., C-Br coupling ~95–105 ppm) and UV-vis spectra with non-halogenated analogs to assess conjugation effects .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

Q. How can researchers address discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Calibration : Ensure solvent effects (e.g., CCl vs. DMSO) and instrumental parameters (e.g., 2 cm resolution in IR) align with computational settings .

- Error Analysis : Use root-mean-square deviation (RMSD) metrics for vibrational frequency comparisons (IR) and scaling factors for DFT-predicted wavenumbers .

Q. What strategies resolve challenges in refining X-ray data for dibrominated benzofurans?

- Methodological Answer :

- Disorder Handling : Apply PART commands in SHELXL to model disordered bromine positions.

- Absorption Correction : Use multi-scan methods (e.g., SADABS) for heavy-atom absorption (MoKα radiation, μ = 6.93 mm) .

- Validation Tools : Check for missed symmetry (PLATON’s ADDSYM) and verify hydrogen bonding networks (e.g., C=O···Br interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.